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Compound Name:
4H-1,3-Benzodioxin-6-

carboxaldehyde

Cat. No.: B032326 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for the

analytical characterization of 4H-1,3-Benzodioxin-6-carboxaldehyde. Designed for

researchers, scientists, and professionals in drug development, this document delves into the

theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The focus

is on providing not just data, but a foundational understanding of the experimental

methodologies and the rationale behind the spectral interpretations.

Introduction to 4H-1,3-Benzodioxin-6-
carboxaldehyde
4H-1,3-Benzodioxin-6-carboxaldehyde, with the molecular formula C₉H₈O₃ and a molecular

weight of 164.16 g/mol , is a member of the benzodioxin family.[1] Compounds within this class

are of significant interest in medicinal chemistry and materials science due to their diverse

biological activities and applications as synthetic intermediates. Accurate structural elucidation

and purity assessment are paramount for any application, necessitating a thorough

spectroscopic analysis. This guide will provide predicted spectroscopic data and the

methodologies to acquire and interpret it.

Molecular Structure and Logic of Analysis
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The structure of 4H-1,3-Benzodioxin-6-carboxaldehyde dictates its spectroscopic features.

The molecule consists of a benzene ring fused to a 1,3-dioxin ring and possesses a

carboxaldehyde substituent. This unique combination of an aromatic system, an acetal-like

moiety, and an aldehyde functional group gives rise to a distinct set of signals in various

spectroscopic techniques. Our analytical approach is therefore to systematically probe these

functional groups.

Caption: Molecular Structure of 4H-1,3-Benzodioxin-6-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 4H-1,3-Benzodioxin-6-carboxaldehyde, both ¹H and ¹³C NMR will

provide critical information about the electronic environment of the hydrogen and carbon

atoms, respectively.

¹H NMR Spectroscopy: Predicted Data
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.8-10.0 Singlet (s) 1H Aldehyde (-CHO)

The aldehyde

proton is highly

deshielded due

to the

electronegativity

of the oxygen

and the

anisotropic effect

of the carbonyl

group.

~7.5-7.8 Multiplet (m) 3H Aromatic (Ar-H)

Protons on the

aromatic ring will

appear in the

characteristic

downfield region.

The substitution

pattern will lead

to complex

splitting.

~5.0-5.5 Singlet (s) 2H O-CH₂-O

The methylene

protons of the

dioxin ring are in

an acetal-like

environment,

leading to a

downfield shift.

~4.5-5.0 Singlet (s) 2H Ar-CH₂-O The benzylic

methylene

protons are

deshielded by

the adjacent
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oxygen and the

aromatic ring.

¹³C NMR Spectroscopy: Predicted Data
Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~190-195 Aldehyde (C=O)

The carbonyl carbon of an

aldehyde is significantly

deshielded and appears far

downfield.[2]

~120-150 Aromatic (Ar-C)

Aromatic carbons resonate in

this region. Carbons attached

to oxygen will be further

downfield.

~90-100 O-CH₂-O

The carbon of the acetal-like

group is shifted downfield due

to the two attached oxygens.

~60-70 Ar-CH₂-O

The benzylic carbon is

deshielded by the adjacent

oxygen atom.

Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for

accurate data interpretation.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 4H-1,3-Benzodioxin-6-carboxaldehyde.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry NMR tube.[3] The choice of solvent is critical to avoid signal overlap with the

analyte.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis is required.

Instrument Setup:

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.

Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is

essential for achieving high resolution.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the

spectrum to singlets for each unique carbon. A sufficient number of scans should be

acquired to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the raw data (Free Induction Decay - FID).

Phase the resulting spectrum to obtain a pure absorption lineshape.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~2820 and ~2720 Aldehyde C-H C-H Stretch (Fermi doublet)

~1700-1680 Aldehyde C=O C=O Stretch

~1600-1450 Aromatic Ring C=C Stretch

~1250-1000 C-O-C (Dioxin)
C-O Stretch (Asymmetric &

Symmetric)

~3100-3000 Aromatic C-H C-H Stretch

Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of solid samples.

Sample Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a

solvent such as isopropanol.

Record a background spectrum of the empty ATR accessory. This will be subtracted from

the sample spectrum.

Data Acquisition:

Place a small amount of the solid 4H-1,3-Benzodioxin-6-carboxaldehyde onto the ATR

crystal.

Apply pressure using the built-in press to ensure good contact between the sample and

the crystal.

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

Data Processing:
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The software will automatically subtract the background spectrum.

Identify and label the major absorption peaks in the spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a

compound and gaining structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data
m/z Proposed Fragment Rationale

164 [M]⁺

Molecular ion peak,

corresponding to the intact

molecule.

163 [M-H]⁺

Loss of a hydrogen atom,

commonly from the aldehyde.

[4]

135 [M-CHO]⁺

Loss of the formyl radical, a

common fragmentation for

aldehydes.[4]

136 [M-CO]⁺
Loss of a neutral carbon

monoxide molecule.[4]

77 [C₆H₅]⁺
Phenyl cation, indicative of a

substituted benzene ring.[4]

Experimental Protocol for Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation

patterns.

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solids or through a gas chromatograph (GC-MS).
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Ionization:

The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

An ion detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mass Spectrometry Fragmentation Pathway

M+ (m/z 164)

Loss of H Loss of CHO Loss of CO

[M-H]+ (m/z 163) [M-CHO]+ (m/z 135) [M-CO]+ (m/z 136)

Click to download full resolution via product page

Caption: Predicted Fragmentation Pathway in EI-MS.

Conclusion
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The comprehensive spectroscopic analysis of 4H-1,3-Benzodioxin-6-carboxaldehyde,

utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity

assessment. This guide has outlined the predicted spectral data based on the molecule's

structure and provided standardized protocols for data acquisition. By understanding the

principles behind these techniques and the interpretation of the resulting spectra, researchers

can confidently characterize this and other related compounds, ensuring the integrity and

reliability of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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